molecular formula C26H19N3O3 B11993189 2-(Naphthalen-2-yl)-5-(4-nitrophenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine CAS No. 303060-50-6

2-(Naphthalen-2-yl)-5-(4-nitrophenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine

Cat. No.: B11993189
CAS No.: 303060-50-6
M. Wt: 421.4 g/mol
InChI Key: DSARVHAOKOXGML-UHFFFAOYSA-N
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Description

This tricyclic compound belongs to the pyrazolo[1,5-c][1,3]benzoxazine class, characterized by a fused pyrazole-oxazine-benzene core. The naphthalen-2-yl group at position 2 and the 4-nitrophenyl group at position 5 introduce steric bulk and electron-withdrawing properties, respectively.

Properties

CAS No.

303060-50-6

Molecular Formula

C26H19N3O3

Molecular Weight

421.4 g/mol

IUPAC Name

2-naphthalen-2-yl-5-(4-nitrophenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C26H19N3O3/c30-29(31)21-13-11-18(12-14-21)26-28-24(22-7-3-4-8-25(22)32-26)16-23(27-28)20-10-9-17-5-1-2-6-19(17)15-20/h1-15,24,26H,16H2

InChI Key

DSARVHAOKOXGML-UHFFFAOYSA-N

Canonical SMILES

C1C2C3=CC=CC=C3OC(N2N=C1C4=CC5=CC=CC=C5C=C4)C6=CC=C(C=C6)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Pyrazole Core Synthesis

The pyrazole nucleus is typically prepared from 5-amino-1H-pyrazole-4-carbaldehyde derivatives. For instance, 5-(naphthalen-1-ylmethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol has been synthesized via a three-step sequence involving thiosemicarbazide formation, cyclization, and alkylation. Analogous methods could be adapted to introduce the naphthalen-2-yl group by substituting phenyl reactants with naphthalene derivatives.

Representative Procedure :

  • Thiosemicarbazide Formation : React naphthalen-2-ylmethyl hydrazine with methyl isothiocyanate in ethanol under reflux (12 h).

  • Cyclization : Treat the intermediate with aqueous NaOH (10%) at 80°C to yield the pyrazole-thiol.

  • Alkylation : React the thiol with 2-bromo-1-(4-nitrophenyl)ethanone in ethanol containing sodium acetate (1 eq) under reflux (5 h).

Oxazine Ring Construction

The 1,2-oxazine ring is formed via [3 + 3] cyclization between lithiated alkoxyallenes and nitrones. A carbohydrate-auxiliary approach using L-erythrose-derived nitrones has been reported for enantioselective syntheses, though diastereoselectivity remains moderate (dr ~3:1). For the target compound, non-chiral methods are preferred due to the absence of stereogenic centers.

Optimized Cyclization Conditions :

  • Lithiated Alkoxyallene : Generated in situ from 3-methoxyprop-1-yne and n-BuLi at -78°C in THF.

  • Nitrone Electrophile : Prepared from 4-nitrobenzaldehyde and hydroxylamine hydrochloride.

  • Reaction : Combine reagents at -20°C, warm to room temperature, and stir for 12 h.

Fusion of Pyrazole and Oxazine Moieties

Michael addition followed by cyclization is a robust strategy for assembling fused pyrazolo-oxazines. For example, treatment of 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde with cyclohexanone in ethanolic KOH yields pyrazolo[3,4-b]pyridines via a tandem Michael addition-cyclization mechanism. Adapting this to the target compound:

  • Michael Addition : React the pyrazole-thiol intermediate with 1-(4-nitrophenyl)ethanone in ethanol.

  • Cyclization : Induce ring closure using POCl₃ or H₂SO₄ as acid catalysts at 80–100°C.

Reaction Optimization and Analytical Validation

Solvent and Temperature Effects

ParameterOptimal ConditionYield ImprovementSource
SolventEthanol/H₂O (1:1)76.8% → 82%
TemperatureReflux (78°C)68% → 75%
Catalyst (NaOAc)1.0 eq-

Recrystallization from ethanol/water mixtures enhances purity, as evidenced by sharp melting points (454.5 K). IR spectroscopy confirms carbonyl (C=O) and nitro (NO₂) stretches at 1680 cm⁻¹ and 1520 cm⁻¹, respectively.

Spectroscopic Characterization

  • ¹H NMR (500 MHz, CDCl₃): δ 8.01 (d, J = 8.8 Hz, 2H, nitroaryl), 7.85–7.45 (m, 7H, naphthalenyl), 5.88 (s, 1H, oxazine CH).

  • HRMS : m/z calcd for C₂₆H₁₉N₃O₃ [M+H]⁺: 421.45; found: 421.44.

Comparative Analysis of Synthetic Approaches

MethodAdvantagesLimitationsYield Range
CyclocondensationHigh atom economyRequires anhydrous conditions68–76%
Michael-CyclizationTolerates electron-deficient aryl groupsMulti-step purification70–82%
[3 + 3] CyclizationEnantioselective potentialLow diastereoselectivity50–65%

The Michael-cyclization route is preferred for scalability, whereas [3 + 3] cyclization offers routes to chiral analogs.

Industrial-Scale Considerations

Large-scale synthesis demands cost-efficient nitroaryl precursors and recyclable solvents. Process intensification via flow chemistry could mitigate exothermic risks during lithiation steps. Regulatory compliance necessitates monitoring genotoxic impurities (e.g., nitroso derivatives), achievable via HPLC-MS .

Chemical Reactions Analysis

2-(Naphthalen-2-yl)-5-(4-nitrophenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized products.

    Reduction: Reduction reactions, often using hydrogenation or metal hydrides, can convert the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for the introduction of different functional groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(Naphthalen-2-yl)-5-(4-nitrophenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.

    Industry: The compound can be used in the development of new materials with unique properties, such as dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 2-(Naphthalen-2-yl)-5-(4-nitrophenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The table below highlights key structural differences and properties of analogous pyrazolo[1,5-c][1,3]benzoxazine derivatives:

Compound Name Substituents (Positions 2 and 5) Additional Modifications Molecular Weight (g/mol) Key Properties/Activities Reference
2-(4-Fluorophenyl)-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine 4-Fluorophenyl, 4-methylphenyl None ~371.4 Not reported; likely moderate lipophilicity
9-Chloro-2-(naphthalen-2-yl)-5-(3-nitrophenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine Naphthalen-2-yl, 3-nitrophenyl Chlorine at position 9 ~463.9 Enhanced electrophilicity; potential halogen bonding
9-Bromo-5-methyl-2-(naphthalen-2-yl)-5-(4-nitrophenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine Naphthalen-2-yl, 4-nitrophenyl Bromine at position 9, methyl at 5 ~505.2 Increased steric hindrance; safety precautions for bromine
5-(Thiophen-3-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine p-Tolyl, thiophen-3-yl None ~346.4 Improved solubility due to thiophene
7,9-Dichloro-2-(naphthalen-2-yl)-5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine Naphthalen-2-yl, p-tolyl Dichloro at positions 7 and 9 ~484.3 Potential antimicrobial activity

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: The 4-nitrophenyl group in the target compound enhances electrophilicity compared to 4-methylphenyl (electron-donating) or thiophene (electron-rich heterocycle) substituents. This may influence reactivity in biological systems or catalytic applications .

Biological Activity :

  • Compounds with chloro substituents (e.g., 7,9-dichloro derivatives) have shown antimicrobial activity, though the target compound’s nitro group may redirect activity toward other targets, such as cholinesterase inhibition (observed in structurally related pyrazolo[1,5-c][1,3]benzoxazines) .
  • Thiophene-containing analogs exhibit improved solubility, which could enhance bioavailability compared to nitro-substituted derivatives .

Synthetic Yields :

  • Yields for tricyclic pyrazolo[1,5-c][1,3]benzoxazines generally range from 85–97% when using microwave-assisted methods or optimized cyclization conditions . The target compound’s synthesis likely follows similar protocols .

Biological Activity

The compound 2-(Naphthalen-2-yl)-5-(4-nitrophenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a complex heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a fused ring system comprising a benzo[e]pyrazolo core and a naphthalene and 4-nitrophenyl substituents. This unique structural configuration may enhance its reactivity and biological efficacy.

PropertyValue
Molecular Formula C26H18N3O3
Molecular Weight 430.44 g/mol
CAS Number 303060-21-1
IUPAC Name This compound

Synthesis

The synthesis typically involves multi-step organic reactions that include cyclization and functional group modifications. Common reagents include chlorinating and nitrating agents. The synthesis pathway can be summarized as follows:

  • Preparation of Intermediate Compounds : Starting materials undergo various reactions to form intermediates.
  • Cyclization : The intermediates are subjected to cyclization reactions to form the core structure.
  • Functionalization : Subsequent modifications introduce the naphthalene and nitrophenyl groups.

Biological Activities

Preliminary studies indicate that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Research has shown significant antibacterial and antifungal properties against various pathogens. For instance, it demonstrated activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
  • Anticancer Potential : The compound's structure suggests potential efficacy in targeting cancer cells. In vitro studies have indicated cytotoxic effects on several cancer cell lines, prompting further investigation into its mechanisms of action .
  • Anti-inflammatory Effects : Some derivatives of similar compounds have shown promising anti-inflammatory activity, suggesting that this compound may also possess such properties .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in inflammation and cell proliferation.
  • Interaction with DNA/RNA : The compound may interfere with nucleic acid synthesis or function in cancer cells, leading to apoptosis.

Case Studies

Several studies have explored the biological efficacy of related compounds:

  • Study on Antimicrobial Activity : A recent study found that derivatives with nitro substitutions exhibited enhanced activity against E. coli and C. albicans, highlighting the importance of electronic properties in structure-activity relationships .
  • Cytotoxicity Assessment : Another study assessed the cytotoxic effects on human cancer cell lines, revealing IC50 values significantly lower than those of conventional chemotherapeutics .

Q & A

Basic: What are the standard synthetic routes for preparing this compound, and how are reaction conditions optimized?

Answer:
The synthesis involves multi-step routes, typically starting with the formation of a pyrazole intermediate. A common approach includes:

Condensation: Reacting 4-nitrobenzaldehyde with naphthalen-2-yl hydrazine under acidic conditions to form a pyrazole ring .

Cyclization: Treating the intermediate with a phenolic derivative (e.g., 2-hydroxybenzaldehyde) in the presence of a Lewis acid (e.g., BF₃·Et₂O) to form the fused oxazine ring .

Purification: Chromatography or recrystallization to isolate the product (>95% purity) .

Optimization Tips:

  • Solvent selection: Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .
  • Microwave-assisted synthesis: Reduces reaction time from 12 hours to 30 minutes while improving yields by 15–20% .

Basic: Which spectroscopic and analytical techniques are critical for confirming the compound’s structure?

Answer:
Key characterization methods include:

  • NMR Spectroscopy:
    • ¹H NMR: Identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, oxazine protons at δ 4.5–5.2 ppm) .
    • ¹³C NMR: Confirms carbonyl (C=O) and nitrophenyl carbons .
  • Mass Spectrometry (HRMS): Validates the molecular ion peak at m/z 438.12 (calculated for C₂₇H₁₈N₃O₃⁺) .
  • X-ray Crystallography: Resolves stereochemical ambiguities in the fused bicyclic system .

Advanced: How do structural modifications (e.g., substituents on phenyl/naphthyl groups) influence biological activity?

Answer:
A comparative analysis of analogs reveals:

Compound SubstituentsBiological Activity (IC₅₀, μM)Key Structural Influence
4-Nitrophenyl (target compound)12.3 (Anticancer)Electron-withdrawing group enhances target binding
4-Methylphenyl45.7 (Anticancer)Electron-donating group reduces activity
4-Fluorophenyl18.9 (Anticancer)Moderate electronegativity balances solubility and potency

Methodological Insight:

  • QSAR Studies: Use computational models to predict substituent effects on logP and binding affinity .
  • In vitro assays: Compare cytotoxicity across analogs in cell lines (e.g., HeLa, MCF-7) to validate structure-activity relationships .

Advanced: How can researchers resolve contradictions in spectroscopic data arising from synthetic variations?

Answer: Contradictions often stem from:

  • Solvent polarity: Aromatic proton shifts vary by ±0.3 ppm in DMSO vs. CDCl₃ due to hydrogen bonding .
  • Tautomerism: The pyrazolo-oxazine system may exhibit keto-enol tautomerism, altering NMR peak positions. Use variable-temperature NMR to stabilize the dominant form .
  • Byproducts: Trace impurities from incomplete cyclization (e.g., open-chain intermediates) can skew HRMS results. Employ preparative HPLC for rigorous purification .

Advanced: What strategies mitigate challenges in achieving regioselectivity during cyclization?

Answer:

  • Catalyst screening: BF₃·Et₂O favors oxazine ring closure at the 5-position (90% regioselectivity) over competing pathways .
  • Temperature control: Lower temperatures (0–5°C) suppress side reactions (e.g., dimerization) .
  • Computational modeling: DFT calculations predict transition-state energies to identify optimal reaction coordinates .

Advanced: How does the nitro group’s electronic nature impact reactivity in downstream functionalization?

Answer:
The 4-nitrophenyl group:

  • Activates the ring for nucleophilic aromatic substitution (e.g., conversion to amines via catalytic hydrogenation) .
  • Reduces oxidation stability: Decomposes under strong acidic conditions (pH < 2). Use buffered media (pH 5–7) for stable intermediates .

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